2'-Bromo-6'-methylbiphenyl-3-carboxylic acid
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Overview
Description
“2’-Bromo-6’-methylbiphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C14H11BrO2 . It has a molecular weight of 291.144 . This product is intended for research use only .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2’-Bromo-6’-methylbiphenyl-3-carboxylic acid” are not fully detailed in the available sources .Scientific Research Applications
2'-Bromo-6'-methylbiphenyl-3-carboxylic acid is widely used in scientific research as a reagent, catalyst, and solvent. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, this compound is used in the synthesis of metal complexes, such as iron, cobalt, and nickel complexes.
Mechanism of Action
The mechanism of action of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid is not well understood. However, it is known that it can act as an oxidizing agent, reducing agent, and acid catalyst. It can also act as a proton donor, donating a proton to the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that it can act as an inhibitor of enzymes, such as cytochrome P450 and monoamine oxidase. It can also act as a modulator of cell signaling pathways, such as the MAPK and NF-κB pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid in lab experiments include its low cost, high purity, and low toxicity. It is also easy to handle and store. The limitations of using this compound in lab experiments include its low solubility in water and its reactivity with certain compounds.
Future Directions
For research into 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid include exploring its potential as a therapeutic agent, investigating its mechanism of action, and studying its effects on biochemical and physiological processes. Additionally, research should focus on improving the synthesis of this compound, as well as developing new applications for the compound.
Synthesis Methods
2'-Bromo-6'-methylbiphenyl-3-carboxylic acid can be synthesized through a variety of methods. One method is the reaction of 2-bromo-6-methylbiphenyl and 3-chloropropionic acid in the presence of a base, such as potassium carbonate. The reaction is carried out at room temperature and yields this compound as a white solid. Another method is the reaction of 2-bromo-6-methylbiphenyl and 3-chloropropionic acid in the presence of a catalyst, such as palladium on carbon. This reaction is carried out at elevated temperatures and yields this compound as a white solid.
Safety and Hazards
Properties
IUPAC Name |
3-(2-bromo-6-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLGJPOZRNIERU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681785 |
Source
|
Record name | 2'-Bromo-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-69-1 |
Source
|
Record name | 2'-Bromo-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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